molecular formula C20H50O5Ta B8249264 Tantalum(V) butoxide

Tantalum(V) butoxide

Cat. No.: B8249264
M. Wt: 551.6 g/mol
InChI Key: PVZMSIQWTGPSHJ-UHFFFAOYSA-N
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Description

Tantalum(V) butoxide, also known as pentabutoxytantalum, is a chemical compound with the formula Ta(OCH₂CH₂CH₂CH₃)₅. It is a tantalum alkoxide and is commonly used as a precursor for the synthesis of tantalum oxide nanoparticles. This compound is a pale yellow liquid at room temperature and is known for its high reactivity and sensitivity to moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tantalum(V) butoxide can be synthesized through the reaction of tantalum pentachloride with butanol in the presence of a base. The reaction typically proceeds as follows:

TaCl5+5C4H9OHTa(OCH2CH2CH2CH3)5+5HCl\text{TaCl}_5 + 5 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Ta(OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3\text{)}_5 + 5 \text{HCl} TaCl5​+5C4​H9​OH→Ta(OCH2​CH2​CH2​CH3​)5​+5HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of high-purity tantalum pentachloride and butanol, and the reaction is conducted in a controlled environment to minimize contamination .

Types of Reactions:

    Hydrolysis: this compound readily undergoes hydrolysis in the presence of water, forming tantalum oxide and butanol.

Ta(OCH2CH2CH2CH3)5+5H2OTa2O5+5C4H9OH\text{Ta(OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3\text{)}_5 + 5 \text{H}_2\text{O} \rightarrow \text{Ta}_2\text{O}_5 + 5 \text{C}_4\text{H}_9\text{OH} Ta(OCH2​CH2​CH2​CH3​)5​+5H2​O→Ta2​O5​+5C4​H9​OH

Common Reagents and Conditions:

    Reagents: Water, various alcohols.

    Conditions: Anhydrous conditions for synthesis, controlled temperature for decomposition.

Major Products:

    Hydrolysis: Tantalum oxide (Ta₂O₅) and butanol.

    Alcoholysis: Mixed tantalum alkoxides.

    Thermal Decomposition: Tantalum oxide and butanol.

Mechanism of Action

The mechanism by which tantalum(V) butoxide exerts its effects is primarily through its ability to form tantalum oxide upon hydrolysis or thermal decomposition. Tantalum oxide is known for its high dielectric constant and biocompatibility, making it useful in various applications. The molecular targets and pathways involved include the formation of stable tantalum-oxygen bonds, which contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

  • Tantalum(V) ethoxide (Ta(OCH₂CH₃)₅)
  • Tantalum(V) methoxide (Ta(OCH₃)₅)
  • Tantalum(V) chloride (TaCl₅)

Comparison: Tantalum(V) butoxide is unique in its longer alkoxide chain, which affects its reactivity and solubility compared to other tantalum alkoxides. For example, tantalum(V) ethoxide and tantalum(V) methoxide have shorter alkoxide chains, making them more volatile and reactive. Tantalum(V) chloride, on the other hand, is a halide and has different reactivity and applications compared to tantalum alkoxides .

Properties

IUPAC Name

butan-1-ol;tantalum
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C4H10O.Ta/c5*1-2-3-4-5;/h5*5H,2-4H2,1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZMSIQWTGPSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.[Ta]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H50O5Ta
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51094-78-1
Record name 1-Butanol, tantalum(5+) salt (5:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tantalum pentabutanolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tantalum(V) butoxide
Reactant of Route 2
Tantalum(V) butoxide
Reactant of Route 3
Tantalum(V) butoxide
Reactant of Route 4
Tantalum(V) butoxide
Reactant of Route 5
Tantalum(V) butoxide
Reactant of Route 6
Tantalum(V) butoxide

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